molecular formula C18H30N2O B7629870 2-Bicyclo[2.2.1]heptanyl-(4-cyclopentyl-1,4-diazepan-1-yl)methanone

2-Bicyclo[2.2.1]heptanyl-(4-cyclopentyl-1,4-diazepan-1-yl)methanone

Cat. No. B7629870
M. Wt: 290.4 g/mol
InChI Key: AXWQNAYIXZSWKE-UHFFFAOYSA-N
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Description

2-Bicyclo[2.2.1]heptanyl-(4-cyclopentyl-1,4-diazepan-1-yl)methanone, also known as BICP, is a novel compound that has shown promising results in scientific research. BICP belongs to the class of diazepanes and has a bicyclic structure. It has gained attention in recent years due to its potential therapeutic applications.

Mechanism of Action

2-Bicyclo[2.2.1]heptanyl-(4-cyclopentyl-1,4-diazepan-1-yl)methanone works by binding to specific receptors in the brain, known as GABA-A receptors. This binding leads to an increase in the inhibitory neurotransmitter, GABA, which results in a decrease in neuronal activity. This mechanism of action is similar to that of benzodiazepines, but 2-Bicyclo[2.2.1]heptanyl-(4-cyclopentyl-1,4-diazepan-1-yl)methanone has a unique structure that allows for more selective binding to specific GABA-A receptor subtypes.
Biochemical and Physiological Effects:
2-Bicyclo[2.2.1]heptanyl-(4-cyclopentyl-1,4-diazepan-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-Bicyclo[2.2.1]heptanyl-(4-cyclopentyl-1,4-diazepan-1-yl)methanone has also been shown to reduce pain by interacting with opioid receptors in the brain. In addition, 2-Bicyclo[2.2.1]heptanyl-(4-cyclopentyl-1,4-diazepan-1-yl)methanone has been found to have anxiolytic effects, reducing anxiety and promoting relaxation.

Advantages and Limitations for Lab Experiments

One advantage of 2-Bicyclo[2.2.1]heptanyl-(4-cyclopentyl-1,4-diazepan-1-yl)methanone is its unique structure, which allows for selective binding to specific GABA-A receptor subtypes. This makes it a valuable tool for studying the role of these receptors in various physiological processes. However, one limitation of 2-Bicyclo[2.2.1]heptanyl-(4-cyclopentyl-1,4-diazepan-1-yl)methanone is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the study of 2-Bicyclo[2.2.1]heptanyl-(4-cyclopentyl-1,4-diazepan-1-yl)methanone. One area of research is the development of 2-Bicyclo[2.2.1]heptanyl-(4-cyclopentyl-1,4-diazepan-1-yl)methanone derivatives with improved pharmacological properties. Another direction is the investigation of 2-Bicyclo[2.2.1]heptanyl-(4-cyclopentyl-1,4-diazepan-1-yl)methanone as a potential treatment for addiction and withdrawal symptoms. Further studies are also needed to determine the long-term effects and safety of 2-Bicyclo[2.2.1]heptanyl-(4-cyclopentyl-1,4-diazepan-1-yl)methanone use.

Synthesis Methods

The synthesis of 2-Bicyclo[2.2.1]heptanyl-(4-cyclopentyl-1,4-diazepan-1-yl)methanone involves a series of chemical reactions that require expertise in organic chemistry. The most common method of synthesis involves the reaction of cyclopentanone with 1,3-cyclohexadiene in the presence of a catalyst to form a bicyclic intermediate. This intermediate is then reacted with a diazepane derivative to yield 2-Bicyclo[2.2.1]heptanyl-(4-cyclopentyl-1,4-diazepan-1-yl)methanone.

Scientific Research Applications

2-Bicyclo[2.2.1]heptanyl-(4-cyclopentyl-1,4-diazepan-1-yl)methanone has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic properties. 2-Bicyclo[2.2.1]heptanyl-(4-cyclopentyl-1,4-diazepan-1-yl)methanone has also been investigated for its potential use as a treatment for depression, anxiety, and addiction.

properties

IUPAC Name

2-bicyclo[2.2.1]heptanyl-(4-cyclopentyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O/c21-18(17-13-14-6-7-15(17)12-14)20-9-3-8-19(10-11-20)16-4-1-2-5-16/h14-17H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWQNAYIXZSWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCCN(CC2)C(=O)C3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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